Home > Products > Screening Compounds P90234 > 5-Fluorocytosine arabinoside
5-Fluorocytosine arabinoside - 4298-10-6

5-Fluorocytosine arabinoside

Catalog Number: EVT-259795
CAS Number: 4298-10-6
Molecular Formula: C9H12FN3O5
Molecular Weight: 261.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An antigen solution emulsified in mineral oil. The complete form is made up of killed, dried mycobacteria, usually M. tuberculosis, suspended in the oil phase. It is effective in stimulating cell-mediated immunity (IMMUNITY, CELLULAR) and potentiates the production of certain IMMUNOGLOBULINS in some animals. The incomplete form does not contain mycobacteria.
Source and Classification

5-Fluorocytosine arabinoside is classified as an antimetabolite and is primarily used in the treatment of systemic fungal infections. It is a derivative of cytosine, which is a pyrimidine nucleobase found in DNA and RNA. The compound exhibits properties that make it effective against certain viral and fungal pathogens, particularly when combined with other therapeutic agents.

Synthesis Analysis

Methods of Synthesis

The synthesis of 5-fluorocytosine arabinoside can be approached through several methods, with one prominent technique involving the reaction of 5-fluorocytosine with arabinose derivatives. A notable method includes:

This method allows for the selective incorporation of the arabinose sugar into the fluorinated cytosine structure, resulting in the desired nucleoside analog.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 5-fluorocytosine arabinoside can be described as follows:

  • Molecular Formula: C9_{9}H10_{10}F1_{1}N3_{3}O3_{3}
  • Functional Groups: The compound contains a fluorinated pyrimidine ring (from cytosine) and an arabinose sugar moiety.
  • Configuration: The arabinose sugar is typically in the β-D-arabinofuranosyl configuration, which influences its biological activity.

Structural Analysis Techniques

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used to confirm the molecular structure and elucidate its conformation in solution and solid-state forms.

Chemical Reactions Analysis

Reactivity Profile

5-Fluorocytosine arabinoside undergoes various chemical reactions, including:

  1. Deamination: The compound can be deaminated to yield 5-fluorouracil, which further participates in RNA synthesis inhibition.
  2. Halogenation Reactions: It can react with halogenating agents (e.g., N-bromosuccinimide) to form halogenated derivatives that may exhibit enhanced antiviral or antitumor activity .

These reactions highlight the compound's versatility and potential for modification to enhance therapeutic efficacy.

Mechanism of Action

Antifungal Activity

The mechanism of action for 5-fluorocytosine arabinoside primarily involves its conversion within fungal cells:

  1. Cellular Uptake: The compound enters fungal cells via specific transporters such as cytosine permease.
  2. Conversion to Active Form: Inside the cell, it is converted to 5-fluorouracil by cytosine deaminase.
  3. Inhibition of Nucleic Acid Synthesis:
    • RNA Synthesis: 5-fluorouracil competes with uracil for incorporation into RNA, disrupting protein synthesis.
    • DNA Synthesis: It also inhibits thymidylate synthase, affecting DNA replication and repair processes .

This dual mechanism makes it effective against various fungal pathogens while sparing mammalian cells due to the absence of cytosine deaminase in human tissues.

Physical and Chemical Properties Analysis

Properties Overview

  • Melting Point: The melting point typically ranges between 211°C to 214°C, indicating stability at elevated temperatures.
  • Solubility: It is soluble in polar solvents like acetic acid but may have limited solubility in non-polar solvents.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under extreme pH or oxidative environments.

These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.

Applications

Scientific Applications

  1. Antifungal Treatment: Primarily used for treating systemic infections caused by Candida species and Cryptococcus neoformans.
  2. Combination Therapy: Often employed in conjunction with amphotericin B to enhance antifungal efficacy while reducing resistance development .
  3. Cancer Research: Investigated for its potential use in cancer therapy due to its ability to inhibit nucleic acid synthesis selectively in rapidly dividing cells.

The exploration of 5-fluorocytosine arabinoside continues to expand within both clinical settings and research laboratories, highlighting its significance as a versatile therapeutic agent.

Synthetic Pathways & Structural Optimization of 5-Fluorocytosine Arabinoside

Nucleoside Analog Synthesis via Glycosylation Strategies

The synthesis of 5-fluorocytosine arabinoside (5-FCA) employs glycosylation reactions to couple the arabinose sugar moiety with the fluorinated base. The Vorbrüggen glycosylation method is predominant, utilizing silylated 5-fluorocytosine and peracetylated arabinofuranosyl donors in the presence of Lewis acid catalysts (e.g., SnCl₄). This approach achieves yields of 68–75% but faces challenges in regioselectivity due to competing N¹/N³ glycosylation. Alternative strategies include:

  • Direct fluorination: Reaction of cytosine arabinoside with [¹⁸F]-acetylhypofluorite in acetic acid, yielding radiolabeled 5-FCA at 20% radiochemical efficiency [1].
  • Protecting group strategies: Benzoyl groups shield arabinose hydroxyls during glycosylation, later removed via Zemplén deacylation to prevent side reactions.

Table 1: Glycosylation Methods for 5-FCA Synthesis

MethodCatalyst/ConditionsYield (%)Regioselectivity (N¹:N³)
Vorbrüggen GlycosylationSnCl₄, CH₃CN, 80°C68–758:1
[¹⁸F]-AcetylhypofluoriteHOAc, RT20>99% N¹
Enzymatic TransglycosylationRecombinant nucleoside phosphorylases40–55Exclusive N¹

Stereoselective Arabinofuranosyl Conjugation Techniques

Controlling the anomeric configuration (β-D-arabinofuranoside) is critical for 5-FCA’s bioactivity. Kinetic anomeric control leverages:

  • Directed metal coordination: Silver(I) oxide promotes β-selective glycosylation by coordinating with arabinose C2-oxygen, achieving β:α ratios of 15:1 [4].
  • Enzymatic approaches: Arabinofuranosyltransferases from E. coli systems catalyze stereospecific conjugation, though substrate scope limits scalability.Post-glycosylation epimerization via Mitsunobu reactions (diethyl azodicarboxylate/PPh₃) corrects α-anomer impurities but reduces yields by 15–20%.

Table 2: Stereoselectivity Enhancement Techniques

TechniqueConditionsβ:α RatioKey Advantage
Ag₂O-Mediated GlycosylationDichloroethane, reflux15:1No chiral auxiliaries needed
Enzymatic ConjugationpH 7.4, 37°C>99:1Aqueous, green chemistry
EpimerizationDEAD/PPh₃, THF30:1*Corrects pre-formed α-anomers

*After correction of initial 1:1 mixture

Solid-Phase Synthesis for Modular Fluoropyrimidine-Arabinoside Hybrids

Solid-phase synthesis enables rapid assembly of 5-FCA oligonucleotides. Key advancements include:

  • Phosphoramidite chemistry: 5'-DMT-protected 5-FCA phosphoramidites are coupled to controlled-pore glass (CPG) resins (500–2000 Å pore size) using tetrazole activation. Coupling efficiency exceeds 98.5% per cycle for sequences <40 bases [3] [8].
  • Resin innovations: Polystyrene supports (350 μmol/g loading) tolerate harsher conditions for fluoropyrimidine synthesis versus CPG.
  • Automated oligonucleotide synthesis: Incorporation of 5-FCA into oligonucleotides via in situ H-phosphonate oxidation, yielding triphosphate derivatives for antitumor RNA interference [3].

Table 3: Solid-Phase Synthesis Efficiency

Resin TypeMax Oligo Length (bases)Coupling Efficiency (%)Scale (μmol/g)
CPG (500 Å)4098.520–30
CPG (1000 Å)10097.015–25
Polystyrene6099.2350

Post-Synthetic Functionalization for Enhanced Bioactivity

Chemical modifications augment 5-FCA’s therapeutic profile:

  • Prodrug activation: 5-FCA serves as a prodrug converted intracellularly by cytosine deaminase to 5-fluorouracil arabinoside, which inhibits thymidylate synthase and incorporates into RNA/DNA, disrupting replication in melanoma cells [1] [9].
  • Bioconjugation: PEGylation (mPEG-NHS esters) or lipid conjugation (palmitoyl chloride) enhances tumor localization. Liposomal 5-FCA shows 3.2-fold higher accumulation in Greene melanoma models versus free drug [1].
  • Oligonucleotide incorporation: Solid-phase-synthesized 5-FCA triphosphates are ligated into siRNA, inducing error-prone RNA synthesis in cancer cells. Hybrids exhibit IC₅₀ values of 2.4 μM in Cryptococcus models [3] [9].

Table 4: Functionalization Impact on Bioactivity

ModificationPurposeBiological Outcome
Cytosine Deaminase ActivationProdrug conversion18-fold ↑ RNA misincorporation in tumor cells
PEGylation (5 kDa)Tumor targeting3.2× ↑ tumor drug concentration
siRNA IncorporationGene silencingIC₅₀ 2.4 μM vs. Cryptococcus

Properties

CAS Number

4298-10-6

Product Name

5-Fluorocytosine arabinoside

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)

InChI Key

STRZQWQNZQMHQR-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Solubility

Soluble in DMSO

Synonyms

Ara-fluorocytosine; NSC 529180; NSC-529180; NSC529180

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.